Sodium Glutamate Monohydrate

Description

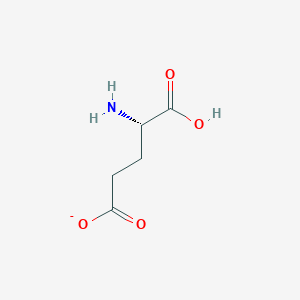

Monosodium L-glutamate hydrate is an organic molecular entity. It contains a L-glutamate(1-).

See also: Benzoic Acid (related); Acetone (related); Adipic Acid (related) ... View More ...

Properties

Key on ui mechanism of action |

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |

|---|---|

CAS No. |

6106-04-3 |

Molecular Formula |

C5H9NO4.H2O.Na C5H11NNaO5 |

Molecular Weight |

188.13 g/mol |

IUPAC Name |

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/t3-;;/m0../s1 |

InChI Key |

FMGRPEQSMWQKHM-QTNFYWBSSA-N |

impurities |

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)O)N.O.[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)O)N.O.[Na+] |

boiling_point |

225 °C (decomposes) |

Color/Form |

White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |

density |

26.2 (saturated water solution at 20 °C) |

melting_point |

450 °F (Decomposes) (NTP, 1992) |

physical_description |

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |

solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |

Synonyms |

Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sodium Glutamate Monohydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glutamate (B1630785) monohydrate, commonly known as monosodium glutamate (MSG), is the sodium salt of the naturally occurring L-glutamic acid. It is widely recognized as a flavor enhancer in the food industry, imparting the savory "umami" taste.[1][2][3] Beyond its culinary applications, the glutamate moiety plays a crucial role as the primary excitatory neurotransmitter in the mammalian central nervous system, making it a significant molecule of interest in neuroscience and drug development.[1][4][5] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of sodium glutamate monohydrate, along with relevant experimental methodologies and biological signaling pathways.

Chemical Structure and Properties

This compound is a white, odorless crystalline powder.[6][7] In its solid state, it exists as a zwitterion.[8] When dissolved in water, it dissociates into a sodium cation (Na+) and a glutamate anion (C₅H₈NO₄⁻).[6][8] The glutamate anion is the active component responsible for the umami taste and its physiological effects.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₅H₈NNaO₄·H₂O | [4][9] |

| Molecular Weight | 187.13 g/mol | [4][9] |

| Appearance | White crystalline powder | [5][6] |

| Melting Point | 232 °C (decomposes) | [4][6][10] |

| Solubility in Water | 740 g/L | [3][6] |

| pH (5% solution) | 6.7 - 7.2 | [8][10][11][12] |

| CAS Number | 6106-04-3 | [1][4][5][11][12] |

Table 2: Structural and Spectroscopic Data of this compound

| Property | Data | References |

| Crystal System | Orthorhombic | [13] |

| Space Group | P2₁2₁2₁ | [13] |

| InChI | 1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 | [14] |

| Canonical SMILES | C(CC(=O)O)--INVALID-LINK--N.O.[Na+] | [7] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are extensive. Below is a summary of the key methodologies employed.

Structure Determination: Single-Crystal X-ray Diffraction

The precise three-dimensional arrangement of atoms in this compound has been determined using single-crystal X-ray diffraction.

Methodology Overview:

-

Crystal Growth: Single crystals of this compound are grown from a supersaturated aqueous solution by slow evaporation.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. A study of monothis compound found it crystallizes in the orthorhombic P2₁2₁2₁ space group.[13]

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the identity and purity of this compound.

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Key functional groups such as the amino group, carboxylate groups, and C-H bonds give rise to characteristic absorption or scattering peaks. These methods can differentiate between the anhydrous and monohydrate forms.[8][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its organic structure.

Methodology Overview (General):

-

Sample Preparation: For solution-state NMR, the sample is dissolved in a suitable deuterated solvent (e.g., D₂O). For solid-state analysis (IR, Raman), the crystalline powder can be used directly.

-

Data Acquisition: The sample is placed in the spectrometer and irradiated with electromagnetic radiation of the appropriate frequency.

-

Spectral Interpretation: The resulting spectrum is analyzed to identify characteristic peaks and chemical shifts, which are compared with reference data.

Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a melting point apparatus, where the temperature at which the crystalline solid transitions to a liquid is observed. For this compound, decomposition occurs at its melting point.[6][10]

-

Solubility: The solubility in water is determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solid using techniques such as gravimetric analysis or spectroscopy.

Glutamate Signaling Pathway in the Central Nervous System

In the context of drug development, understanding the role of glutamate as a neurotransmitter is paramount. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in numerous physiological processes, including learning and memory.[1][4][5] Dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders.

Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate receptors on postsynaptic neurons.[4][5][6][11]

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels. Upon glutamate binding, they open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and initiation of a nerve impulse.[1][5]

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.[4][5][11]

Below is a diagram illustrating the key components of a glutamatergic synapse.

Industrial Production of this compound

The primary method for the industrial production of sodium glutamate is through bacterial fermentation.[2] This process utilizes specific strains of bacteria, such as Corynebacterium glutamicum, to convert a carbon source (e.g., glucose from starch or molasses) into L-glutamic acid.[2][15]

The general workflow for this process is outlined below.

Conclusion

This compound is a compound of significant interest due to its dual role as a widely used food additive and a key neurotransmitter. A thorough understanding of its chemical properties, structure, and biological functions is essential for researchers in the fields of food science, neuroscience, and drug development. The methodologies described herein provide a foundation for the analytical characterization of this molecule, while the elucidation of its role in glutamatergic signaling opens avenues for therapeutic intervention in a variety of neurological disorders.

References

- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Monosodium glutamate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. L(+)-Monothis compound(6106-04-3) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Monosodium glutamate in its anhydrous and monohydrate form: differentiation by Raman spectroscopies and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monosodium Glutamate Induces Cellular Stress, Endoplasmic Reticulum Stress, Mitochondrial Dysfunction, and Cell Death in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of cation–anion interactions in crystalline monopotassium and monosodium glutamate salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05544G [pubs.rsc.org]

- 14. This compound | C5H11NNaO5 | CID 87090819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Optimization of glutamic acid production by <i>Corynebacterium glutamicum</i> using response surface methodology - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to Sodium Glutamate Monohydrate (CAS 6106-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium Glutamate (B1630785) Monohydrate (MSG), focusing on its chemical properties, synthesis, and applications in research, particularly in the context of cellular signaling and experimental protocols.

Chemical and Physical Properties

Sodium L-Glutamate Monohydrate is the sodium salt of the non-essential amino acid, L-glutamic acid. It is widely known as a flavor enhancer in the food industry.[1][2]

| Property | Value | References |

| CAS Number | 6106-04-3 | [3] |

| Molecular Formula | C₅H₈NNaO₄·H₂O | [3] |

| Molecular Weight | 187.13 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 232 °C (decomposes) | [5] |

| Solubility | Freely soluble in water | [6] |

| pH | 6.7-7.2 (50 g/L in H₂O at 20 °C) | [7] |

| SMILES | C(CC(=O)[O-])C(C(=O)O)N.O.[Na+] | [8] |

| InChI Key | FMGRPEQSMWQKHM-QTNFYWBSSA-N | [4] |

Synthesis

The primary method for the industrial production of monosodium glutamate is through bacterial fermentation.[1][6]

Fermentation Process

The modern production of MSG predominantly utilizes a fermentation process with specific strains of bacteria, most commonly Corynebacterium glutamicum.[1][6] This process involves several key stages:

-

Raw Material Preparation: A carbohydrate source, such as sugarcane, sugar beets, corn, or molasses, is used to create a glucose solution.[2][9]

-

Fermentation: The glucose solution is placed in a fermentation tank, and a culture of Corynebacterium glutamicum is introduced. These microorganisms consume the glucose and excrete glutamic acid into the surrounding broth.[1][2] Key parameters such as temperature (around 30-37°C) and pH are carefully controlled to optimize the production of glutamic acid.[9]

-

Extraction and Purification: The fermentation broth, now rich in glutamic acid, is filtered to remove the bacteria and other solid impurities.[1][9]

-

Neutralization: The extracted glutamic acid is then neutralized with sodium hydroxide (B78521) or sodium carbonate to form monosodium glutamate.[1][9]

-

Crystallization and Drying: The resulting MSG solution is concentrated, and through a process of crystallization, pure monosodium glutamate monohydrate crystals are formed. These crystals are then dried to produce the final product.[1][2][9]

Applications in Research and Drug Development

Beyond its culinary uses, sodium glutamate is a valuable tool in various research fields due to its role as a primary excitatory neurotransmitter in the central nervous system and its function in taste perception.[10][11]

Neurological Research

Glutamate is the most abundant excitatory neurotransmitter in the mammalian nervous system and plays a critical role in synaptic transmission, plasticity, learning, and memory.[11] Sodium glutamate is frequently used in in vitro and in vivo models to study:

-

Excitotoxicity: Overstimulation of glutamate receptors can lead to neuronal damage and death, a phenomenon known as excitotoxicity. This process is implicated in various neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[11][12]

-

Glutamatergic Signaling: It is used to investigate the function of ionotropic glutamate receptors (iGluRs) like NMDA, AMPA, and kainate receptors, as well as metabotropic glutamate receptors (mGluRs), and their downstream signaling pathways.[4][5]

Cell Culture

Sodium glutamate is utilized in cell culture media as a source of the non-essential amino acid glutamine, which is crucial for cell growth and proliferation. It can also be used to study cellular metabolism and the effects of glutamate on specific cell types.[10]

Taste and Sensory Science

As the prototypical "umami" substance, MSG is used to study the mechanisms of taste perception. Research in this area focuses on the T1R1/T1R3 taste receptor and its signaling cascade.[13][14]

Experimental Protocols

In Vivo Administration for Neurotoxicity Studies in Rodents

This protocol describes the induction of neurotoxic effects in neonatal mice through subcutaneous injection of MSG.

-

Animal Model: Neonatal Swiss albino mice (Day 4 postpartum).[15]

-

Reagent Preparation: Prepare a solution of monosodium glutamate in sterile, pyrogen-free saline.

-

Administration: Administer a single subcutaneous injection of MSG at varying doses (e.g., 2, 3, or 4 mg/g body weight).[15] A control group should receive an equivalent volume of saline.

-

Post-Administration Monitoring: Monitor the animals for developmental and behavioral changes. Key endpoints can include body weight, food and water intake, motor activity, and endocrine function (e.g., pituitary and ovarian weight, plasma corticosterone (B1669441) levels).[15]

-

Histological Analysis: At the end of the study period, perfuse the animals and collect brain tissue. Perform histological analysis, particularly of the arcuate nucleus of the hypothalamus, to assess for neuronal lesions.[15]

Glutamate-Induced Excitotoxicity in Primary Cortical Neuron Cultures

This protocol outlines a method for inducing excitotoxicity in primary neuronal cultures.

-

Cell Culture: Prepare primary cortical neuron cultures from fetal mice (e.g., embryonic day 15-16). Plate dissociated neurons on poly-L-lysine coated culture dishes in a suitable growth medium. Maintain cultures for 14-24 days in vitro to allow for maturation.[9]

-

Reagent Preparation: Prepare a stock solution of L-glutamic acid monosodium salt hydrate (B1144303) in a serum-free, defined culture medium.

-

Experimental Procedure:

-

Replace the culture medium with a defined salt solution (e.g., Earle's salts).

-

Expose the mature neuronal cultures to varying concentrations of glutamate (e.g., 50-500 µM) for a short duration (e.g., 5 minutes).[9]

-

Wash out the glutamate-containing solution thoroughly and replace it with fresh, glutamate-free culture medium.

-

Return the cultures to the incubator.

-

-

Assessment of Neurotoxicity: Assess neuronal viability at various time points post-exposure (e.g., 1, 6, and 24 hours). This can be done using methods such as:

-

Morphological Assessment: Microscopic examination for signs of neuronal swelling, neurite disintegration, and cell death.[9]

-

Viability Assays: Use of fluorescent dyes like propidium (B1200493) iodide (to label dead cells) and calcein-AM (to label live cells).

-

Lactate Dehydrogenase (LDH) Assay: Measurement of LDH release into the culture medium as an indicator of cell membrane damage.

-

Signaling Pathways

Neuronal Glutamate Signaling

Glutamate mediates excitatory neurotransmission through two main classes of receptors: ionotropic and metabotropic.

References

- 1. How Is Monosodium Glutamate Made? | Jolion Foods [jolionfoods.com]

- 2. Manufacturing Process - Monosodium glutamate (MSG) [monosodiumglumate.weebly.com]

- 3. US5907059A - Process for the preparation of monosodium glutamate - Google Patents [patents.google.com]

- 4. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the production process of monosodium glutamate? -gnfchem.com [gnfchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. Gastric emptying and duodenal motility upon intake of a liquid meal with monosodium glutamate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavioral and endocrinological effects of single injections of monosodium glutamate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

"Sodium Glutamate Monohydrate" mechanism of action in neuronal signaling

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of glutamate (B1630785), the primary excitatory neurotransmitter in the mammalian central nervous system. In solution, sodium glutamate monohydrate dissociates, yielding the glutamate anion, which is the active signaling molecule. This document details the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding glutamatergic neurotransmission, a cornerstone of neural communication, memory formation, and synaptic plasticity.

Introduction: Glutamate as the Brain's Primary Excitatory Messenger

Glutamate is the most abundant excitatory neurotransmitter, involved in over 90% of the synaptic connections in the human brain.[1] Its role is central to a vast array of physiological processes, including learning, memory, and cognition.[1][2] The precise regulation of glutamate signaling is critical, as its dysregulation and subsequent overactivation of receptors can lead to excitotoxicity, a process implicated in numerous neurological disorders.[2][3] Glutamate exerts its effects by binding to and activating a diverse family of receptors on the membranes of both neurons and glial cells.[3][4] These receptors are broadly classified into two main superfamilies: ionotropic and metabotropic receptors, each with distinct structures, mechanisms, and physiological roles.

Mechanism of Action: Two Receptor Superfamilies

Glutamate signaling is mediated by two major classes of receptors: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels responsible for fast synaptic transmission, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate signaling cascades over a slower time course.[1][4][5][6]

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are tetrameric ion channels that directly gate the flow of cations across the neuronal membrane upon glutamate binding.[7][8] This rapid influx of positive ions, primarily Na⁺ and Ca²⁺, causes a depolarization of the postsynaptic membrane, known as an Excitatory Postsynaptic Potential (EPSP), increasing the neuron's likelihood of firing an action potential.[3][9] There are three main subtypes of iGluRs, named after their selective synthetic agonists: AMPA, NMDA, and Kainate receptors.[4][6][10]

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate the vast majority of fast excitatory neurotransmission in the brain.[11][12] Upon glutamate binding, AMPAR channels open rapidly, allowing a significant influx of Na⁺ ions, which causes a swift and strong depolarization of the postsynaptic neuron.[12][13] Most AMPA receptors contain the GluA2 subunit, which renders them impermeable to Ca²⁺.[12] The number and function of AMPA receptors at the synapse are highly dynamic and a critical component of synaptic plasticity.[11][14][15]

N-methyl-D-aspartate (NMDA) receptors are unique molecular "coincidence detectors," essential for synaptic plasticity mechanisms like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[16][17] Their activation requires the simultaneous binding of two agonists—glutamate and a co-agonist, either glycine (B1666218) or D-serine—and a sufficient depolarization of the postsynaptic membrane.[7][18] At resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg²⁺).[7][16] Depolarization, typically initiated by AMPA receptor activation, expels the Mg²⁺ ion, allowing the influx of Na⁺ and, crucially, Ca²⁺.[7][19] The resulting Ca²⁺ influx acts as a powerful second messenger, triggering downstream signaling cascades that can lead to long-lasting changes in synaptic strength.[2][16][17]

Kainate receptors are less abundant and understood than AMPA and NMDA receptors but play important roles in both pre- and postsynaptic modulation of synaptic transmission.[20] Postsynaptically, they contribute to the EPSP.[20] Presynaptically, they can modulate the release of neurotransmitters, including both glutamate and the inhibitory neurotransmitter GABA.[20]

The following diagram illustrates the fast synaptic transmission mediated by ionotropic glutamate receptors.

Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[21] Their effects are slower in onset and longer-lasting compared to iGluRs.[3][4] There are eight subtypes of mGluRs, classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[5][10][21]

-

Group I (mGluR1, mGluR5): These are typically located postsynaptically and couple to Gq/G11 proteins.[5][21] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[21][22] This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[21][22]

-

Group II (mGluR2, mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are commonly found on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release.[5][21] They couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.[5][21]

The diagram below outlines the major signaling pathways for Group I and Group II/III mGluRs.

Quantitative Receptor Properties

The functional characteristics of glutamate receptors, including their affinity for agonists and their ion-conducting properties, are critical determinants of synaptic signaling. The following tables summarize key quantitative data for various receptor subtypes.

Ionotropic Receptor Agonist Potency and Conductance

| Receptor Subtype | Agonist | EC₅₀ (µM) | Single-Channel Conductance (pS) | Ion Permeability | Reference(s) |

| AMPA | Glutamate | ~480 | 7-8 (main state), with smaller contributions from ~15 and ~23 pS states | Na⁺, K⁺ (Ca²⁺ if GluA2 is absent/unedited) | [2][5][12][23] |

| AMPA | 11 - 17 | 6.5 (main state), with smaller contributions from ~16 and ~27 pS states | Na⁺, K⁺ | [5][24] | |

| NMDA | Glutamate | 1.7 - 2.3 | 40 (sub-conductance), 50 (main conductance) | Na⁺, K⁺, Ca²⁺ | [2][8][22][25] |

| Glycine | ~1 - 3 | 40, 50 | Na⁺, K⁺, Ca²⁺ | [8][26] | |

| D-Serine | ~0.7 | 40, 50 | Na⁺, K⁺, Ca²⁺ | [27] | |

| Kainate | Glutamate | ~370 (GluK2 homomer) | ~20 | Na⁺, K⁺ (low Ca²⁺) | [20][28] |

| Kainate | ~143 | ~20 | Na⁺, K⁺ (low Ca²⁺) | [2][20] |

Metabotropic Receptor Agonist Potency

| Receptor Group | Subtype | Agonist | EC₅₀ | Reference(s) |

| Group I | mGluR1a | Quisqualate | 3.1 nM | [29] |

| mGluR5a | Glutamate | 6.5 µM | [29] | |

| mGluR5a | (S)-3,5-DHPG | 3.9 µM (Kᵢ) | [30] | |

| Group II | mGluR2 | LY379268 | 2.69 nM | [30] |

| mGluR3 | LY379268 | 4.48 nM | [30] | |

| Group III | mGluR8a | (S)-3,4-DCPG | 31 nM | [30] |

| mGluR4a | (RS)-PPG | 5.2 µM | [30] |

Key Experimental Protocols

The elucidation of glutamate's mechanism of action relies on a suite of sophisticated experimental techniques. Whole-cell patch-clamp electrophysiology and calcium imaging are two foundational methods used to directly measure the functional consequences of glutamate receptor activation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the high-fidelity recording of ionic currents across the entire cell membrane of a single neuron.[24][26] It is the gold standard for studying the properties of ionotropic receptors like AMPA and NMDA.[23][24]

Detailed Methodology:

-

Slice Preparation: Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Use a vibratome to cut acute brain slices (typically 250-350 µm thick) of the desired region (e.g., hippocampus, cortex).

-

Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller. The tip resistance should be 3-6 MΩ when filled with internal solution.

-

Internal Solution: The pipette is filled with an internal solution that mimics the intracellular ionic environment. A typical solution contains (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.6 EGTA, 4 Na₂-ATP, and 0.4 Na-GTP, with pH adjusted to 7.2-7.3.

-

Establishing a Seal: Under visual control, carefully approach a target neuron with the pipette tip. Apply slight positive pressure to keep the tip clean.[31] Once touching the cell membrane, release the pressure and apply gentle negative pressure to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[26] This provides low-resistance electrical access to the cell's interior.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV to study AMPAR currents, or +40 mV to study NMDAR currents after removing the Mg²⁺ block). Apply glutamate or specific agonists via a perfusion system and record the resulting currents using a patch-clamp amplifier and data acquisition software.

Calcium Imaging

Calcium imaging is a fluorescence microscopy technique used to visualize the changes in intracellular calcium concentration that occur upon neuronal activation.[32][33] It is particularly valuable for studying NMDAR function and the downstream effects of mGluR activation.[27][32]

Detailed Methodology:

-

Indicator Loading: Introduce a calcium-sensitive fluorescent indicator into the neurons. This can be done using chemical dyes (e.g., Fura-2 AM, Fluo-4 AM) which are membrane-permeable and become trapped inside cells, or by using genetically encoded calcium indicators (GECIs) like GCaMP, which are expressed by the cells via transfection or in transgenic animals.[32][33]

-

Cell Preparation: For in vitro studies, neuronal cultures or acute brain slices are loaded with the indicator by incubation.[29] For in vivo studies, GECIs are typically used in transgenic animals.

-

Imaging Setup: Place the preparation on a fluorescence microscope (e.g., a confocal or two-photon microscope for better spatial resolution in tissue).[32][33]

-

Stimulation: Apply a stimulus to evoke neuronal activity. This can be a chemical stimulus (e.g., perfusion of glutamate or an agonist) or electrical stimulation of afferent pathways.

-

Image Acquisition: Excite the calcium indicator with light of a specific wavelength and capture the emitted fluorescent signal over time using a sensitive camera (e.g., sCMOS or CCD).[33] Neuronal firing leads to Ca²⁺ influx, which causes the indicator to bind Ca²⁺ and increase its fluorescence intensity.[32]

-

Data Analysis: Analyze the image series to measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The resulting ΔF/F₀ traces represent the time course of intracellular calcium transients, serving as a proxy for neural activity.[32]

Role in Synaptic Plasticity

Glutamate signaling is the molecular foundation of synaptic plasticity, the process by which synaptic connections strengthen or weaken over time, which is thought to underlie learning and memory.[2][4][13]

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation.[13] The canonical model of LTP induction at hippocampal CA1 synapses involves strong activation of AMPA receptors, leading to significant depolarization that relieves the Mg²⁺ block on co-localized NMDA receptors.[13] The subsequent large influx of Ca²⁺ through NMDARs activates downstream kinases like CaMKII. This triggers a cascade that leads to the phosphorylation of existing AMPA receptors (increasing their conductance) and the insertion of additional AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[19]

-

Long-Term Depression (LTD): A long-lasting decrease in synaptic efficacy that can follow prolonged low-frequency stimulation.[16] NMDA-dependent LTD is triggered by a smaller, more modest rise in postsynaptic Ca²⁺.[16] This smaller calcium signal preferentially activates protein phosphatases, which dephosphorylate AMPA receptors and promote their removal (internalization) from the synaptic membrane, thus weakening the synapse.[16]

Conclusion

The mechanism of action of this compound—or more accurately, the glutamate anion—in neuronal signaling is a complex and elegant process fundamental to brain function. Through its interaction with a diverse array of ionotropic and metabotropic receptors, glutamate orchestrates both rapid, point-to-point communication and slower, modulatory adjustments of neural circuits. The distinct properties of AMPA, NMDA, Kainate, and metabotropic receptors allow for a rich and nuanced signaling landscape that is essential for synaptic transmission and the adaptive plasticity that underpins cognition. A thorough understanding of these molecular mechanisms, facilitated by powerful experimental techniques, is paramount for researchers and drug development professionals aiming to unravel the complexities of the brain and devise novel therapeutic strategies for a wide range of neurological and psychiatric disorders.

References

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single-Channel Properties of Recombinant AMPA Receptors Depend on RNA Editing, Splice Variation, and Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 8. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations | Journal of Neuroscience [jneurosci.org]

- 9. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. AMPA receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics of NMDA Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. compound 2 [PMID: 21105727] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. youtube.com [youtube.com]

- 20. Kainate receptor - Wikipedia [en.wikipedia.org]

- 21. Kinetic models for activation and modulation of NMDA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Single-channel analysis of an NMDA receptor possessing a mutation in the region of the glutamate binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. rupress.org [rupress.org]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. jneurosci.org [jneurosci.org]

- 29. researchgate.net [researchgate.net]

- 30. file.medchemexpress.com [file.medchemexpress.com]

- 31. Regulation of Kinetic Properties of GluR2 AMPA Receptor Channels by Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Context of Sodium Glutamate Monohydrate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery of sodium glutamate (B1630785) monohydrate, the molecule responsible for the umami taste sensation. We delve into the historical scientific landscape of the early 20th century, offering a detailed account of the experimental protocols developed by Professor Kikunae Ikeda. Furthermore, this document summarizes the key quantitative data and elucidates the biochemical pathways associated with umami taste perception.

Historical Scientific Context

The late 19th and early 20th centuries were a period of significant advancement in organic chemistry and the understanding of the chemical composition of natural products. In 1866, German chemist Karl Heinrich Ritthausen first isolated glutamic acid from wheat gluten.[1] However, its role as a fundamental component of taste was not recognized until the work of Japanese chemist Dr. Kikunae Ikeda of Tokyo Imperial University.[1][2]

At the time, the scientific community recognized only four basic tastes: sweet, sour, salty, and bitter. Ikeda, however, was convinced of a fifth taste, which he observed was distinctly present in many savory foods, particularly in the traditional Japanese broth (dashi) made from the seaweed Laminaria japonica (kombu).[2][3] This persistent curiosity, coupled with a desire to improve the nutritional status of the Japanese population, drove his research.[3]

The Discovery of Umami and Isolation of Glutamic Acid

In 1908, Professor Ikeda embarked on a series of experiments to isolate the compound responsible for this unique savory taste.[2][3][4] He hypothesized that this taste was a distinct sensation and proposed the name "umami," derived from the Japanese word for deliciousness (umai).[2][5] His research culminated in the successful isolation and identification of L-glutamic acid as the source of umami.[2][3][4]

Experimental Protocol: Isolation of Glutamic Acid from Laminaria japonica

While Professor Ikeda's original 1909 paper provides a narrative of his experimental journey, the following protocol has been constructed based on available translations and historical accounts to represent a plausible, detailed methodology.

Objective: To isolate the chemical substance responsible for the characteristic taste of kombu.

Starting Material: 12 kg of dried Laminaria japonica (kombu).[6]

Methodology:

-

Aqueous Extraction:

-

The 12 kg of dried kombu was extensively washed with fresh water to remove surface impurities and salts.

-

The washed kombu was then boiled in a large volume of water to create a rich broth, or dashi. This process was repeated multiple times to ensure maximum extraction of the taste-active components.

-

The resulting broth was filtered to remove the seaweed material.

-

-

Concentration and Initial Precipitation:

-

The filtered broth was concentrated by evaporation.

-

Lead acetate (B1210297) was added to the concentrated broth. This step was likely performed to precipitate out various organic acids and other impurities, a common technique in natural product chemistry at the time.

-

The precipitate was removed by filtration.

-

-

Removal of Lead and Further Concentration:

-

Hydrogen sulfide (B99878) was bubbled through the filtrate to precipitate the excess lead as lead sulfide.

-

The lead sulfide precipitate was removed by filtration.

-

The resulting solution was further concentrated by evaporation.

-

-

Crystallization of Glutamic Acid:

-

The concentrated, clarified liquid was allowed to stand for several days, during which crystals began to form.

-

The initial crop of crystals was collected. These were later identified as mannitol, a sugar alcohol also present in kombu.

-

The remaining mother liquor was further concentrated.

-

Hydrochloric acid (HCl) was added to the concentrated mother liquor to acidify it, likely to a pH that would promote the crystallization of the acidic amino acid.

-

Upon standing, a second crop of crystals formed. These crystals possessed the distinct savory taste.

-

-

Purification and Identification:

-

The crude crystals of the taste substance were recrystallized from water to achieve higher purity.

-

Through elemental analysis and determination of its chemical properties, Professor Ikeda identified the substance as glutamic acid.

-

From Glutamic Acid to Monosodium Glutamate

Ikeda recognized that while glutamic acid provided the umami taste, it was not ideal as a seasoning due to its low solubility in water and acidic taste. He experimented with various salts of glutamic acid, including calcium, potassium, and magnesium glutamate.[2] He discovered that the monosodium salt, monosodium glutamate (MSG), was highly soluble, palatable, and easy to crystallize, making it an excellent flavor enhancer.[2] He patented the process for producing MSG in 1908, and commercial production began in 1909 under the brand name Aji-no-moto ("essence of taste").[2][7]

Quantitative Data

The following table summarizes the available quantitative data from Professor Ikeda's seminal experiment.

| Parameter | Value | Reference |

| Starting Material | 12 kg of Laminaria japonica (kombu) | [6] |

| Yield of Glutamic Acid | 0.2 g (from 10 kg of kelp in a separate account) | [8] |

Note: The yield reported is from a secondary account and may not be from Ikeda's primary 1908 experiment, but it provides an order-of-magnitude estimate of the concentration of free glutamate in kombu.

The Science of Umami Perception

The scientific understanding of how we perceive umami has advanced significantly since Ikeda's discovery. It is now established that umami is one of the five basic tastes, and its detection is mediated by specific taste receptors on the tongue.

The Umami Receptor: T1R1/T1R3

The primary receptor for umami taste is a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3).[9] This T1R1/T1R3 receptor is specifically activated by L-glutamate.[9] A key characteristic of umami taste is its synergistic enhancement by 5'-ribonucleotides, such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[9] These molecules bind to a different site on the T1R1/T1R3 receptor, allosterically modulating it to increase its sensitivity to glutamate.

Umami Signaling Pathway

The binding of L-glutamate to the T1R1/T1R3 receptor initiates an intracellular signaling cascade, leading to the perception of umami taste. The key steps in this pathway are as follows:

-

Receptor Activation: L-glutamate binds to the T1R1 subunit of the T1R1/T1R3 receptor.

-

G-Protein Activation: This binding event activates an associated heterotrimeric G protein. The Gβγ subunits (specifically Gβ3γ13) are thought to be the primary mediators of the downstream signal.[1]

-

PLCβ2 Activation: The activated Gβγ subunits stimulate phospholipase C β2 (PLCβ2).[1]

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Release: IP3 binds to and opens IP3 receptors (IP3R3) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[1]

-

TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).[1]

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of Na⁺ ions, leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then signal to the gustatory nerve fibers, sending the umami taste information to the brain.

Visualizations

Logical Workflow of Glutamic Acid Isolation

Caption: Workflow for the isolation of glutamic acid from kombu.

Umami Taste Signaling Pathway

Caption: The intracellular signaling cascade for umami taste perception.

Conclusion

Professor Kikunae Ikeda's discovery of sodium glutamate monohydrate and the umami taste was a landmark achievement in the fields of chemistry and sensory science. His meticulous experimental work, rooted in the scientific principles of his time, not only introduced a fifth basic taste to the world but also led to the development of a globally significant flavor enhancer. The subsequent elucidation of the T1R1/T1R3 receptor and its signaling pathway has provided a molecular basis for Ikeda's century-old observations, offering a powerful example of how fundamental scientific inquiry can have a lasting impact on our understanding of biology and our culinary experiences. This guide serves as a testament to his pioneering work and a resource for current and future scientists in the fields of taste research and drug development.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. Monosodium glutamate - Wikipedia [en.wikipedia.org]

- 3. aatokyo.substack.com [aatokyo.substack.com]

- 4. Glutamate: from discovery as a food flavor to role as a basic taste (umami) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. “The original paper on umami by Dr. Kikunae Ikeda has been translated and published after nearly 100 years interval.” – うま味研究会 [srut.org]

- 7. klesf.net [klesf.net]

- 8. What do we really know about MSG's effect on health? [medicalnewstoday.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Monosodium Glutamate's Role as an Excitatory Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosodium glutamate (B1630785), the sodium salt of glutamic acid, serves as the primary excitatory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its fundamental role in mediating fast synaptic transmission, synaptic plasticity, and various cognitive functions makes it a critical area of study in neuroscience and drug development.[3][4] Glutamate exerts its effects through a diverse family of ionotropic and metabotropic receptors, each with unique properties and signaling cascades.[3][5][6] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, primarily through mechanisms of excitotoxicity.[7][8][9] This guide provides an in-depth technical overview of glutamate's function, its receptor subtypes, associated signaling pathways, and the experimental methodologies used for its investigation.

Introduction: Glutamate as the Principal Excitatory Neurotransmitter

Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, essential for nearly all aspects of brain function.[1][10] Synthesized from glutamine, it is packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of a nerve impulse. Following its release, glutamate binds to postsynaptic receptors to propagate the neural signal. Its action is terminated by rapid reuptake into neurons and surrounding glial cells by Excitatory Amino Acid Transporters (EAATs), which maintains low extracellular glutamate concentrations to prevent excessive receptor activation.[2][10][11] This tight regulation is crucial, as prolonged receptor stimulation can lead to excitotoxic cell death, a pathological process contributing to various neurodegenerative diseases.[7][8][12]

Glutamate Receptor Families

Glutamate receptors are broadly classified into two main superfamilies: ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled receptors).[3][5][6]

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are responsible for fast excitatory neurotransmission. They are tetrameric structures that form a central ion channel pore.[13] Based on their pharmacology, they are divided into three subfamilies.[5]

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: These receptors mediate the majority of fast excitatory synaptic transmission. Upon glutamate binding, they open a channel permeable to Na+ and K+, leading to rapid depolarization of the postsynaptic membrane.[6] The trafficking of AMPA receptors to and from the synapse is a key mechanism underlying synaptic plasticity.[14][15][16][17]

-

NMDA (N-methyl-D-aspartate) Receptors: NMDA receptors are unique in that their activation requires both glutamate binding and postsynaptic membrane depolarization to relieve a voltage-dependent block by magnesium ions (Mg2+).[18][19] This property allows them to function as "coincidence detectors," linking presynaptic and postsynaptic activity.[18] Crucially, NMDA receptors have high permeability to Ca2+, which acts as a critical second messenger to trigger long-term changes in synaptic strength.[18][19][20]

-

Kainate Receptors: Kainate receptors have a more complex role, participating in both neurotransmission and modulation of neuronal excitability. They can be located pre- and postsynaptically, and some can signal through G-protein-coupled mechanisms, similar to metabotropic receptors.[5]

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[5][21] They are classified into three groups based on sequence homology and signaling mechanisms.[5][22]

-

Group I (mGlu1, mGlu5): Typically located postsynaptically, these receptors couple to Gq/G11 proteins to activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC).[21][23]

-

Group II (mGlu2, mGlu3) & Group III (mGlu4, mGlu6, mGlu7, mGlu8): These receptors are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release. They couple to Gi/o proteins to inhibit adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.[21]

Quantitative Data on Glutamate Receptors

The functional diversity of glutamate signaling is rooted in the distinct properties of its receptor subtypes.

Table 1: Properties of Ionotropic Glutamate Receptor Subtypes

| Receptor Subtype | Key Subunits | Primary Agonist | Conductance | Key Permeable Ions | Primary Function |

|---|---|---|---|---|---|

| AMPA | GluA1, GluA2, GluA3, GluA4[13] | AMPA, Glutamate | High | Na+, K+ (Ca2+ if lacking GluA2)[14] | Fast excitatory synaptic transmission[24] |

| NMDA | GluN1, GluN2A-D, GluN3A-B[13] | NMDA, Glutamate, Glycine/D-serine (co-agonist) | High | Na+, K+, Ca2+ [19] | Synaptic plasticity, coincidence detection[18] |

| Kainate | GluK1, GluK2, GluK3, GluK4, GluK5[13] | Kainic acid, Glutamate | Low-Moderate | Na+, K+ | Modulation of synaptic transmission[5] |

Table 2: Classification and Signaling of Metabotropic Glutamate Receptors

| Group | Receptor Subtypes | G-Protein Coupling | Primary Signaling Pathway | Typical Location | Primary Function |

|---|---|---|---|---|---|

| Group I | mGlu1, mGlu5 | Gq/G11[21][23] | Activation of Phospholipase C (PLC) -> ↑ IP3, DAG, Ca2+[23] | Postsynaptic | Modulation of excitability, synaptic plasticity |

| Group II | mGlu2, mGlu3 | Gi/o[21] | Inhibition of Adenylyl Cyclase -> ↓ cAMP | Presynaptic | Inhibition of neurotransmitter release |

| Group III | mGlu4, mGlu6, mGlu7, mGlu8 | Gi/o[21] | Inhibition of Adenylyl Cyclase -> ↓ cAMP | Presynaptic | Inhibition of neurotransmitter release |

Key Signaling Pathways and Physiological Processes

The activation of glutamate receptors initiates complex intracellular signaling cascades that are fundamental to brain function and pathology.

NMDA Receptor-Mediated Synaptic Plasticity

Long-Term Potentiation (LTP), a cellular correlate of learning and memory, is heavily dependent on NMDA receptor activation.[4][25] The influx of Ca2+ through NMDA receptors activates several downstream kinases, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), which leads to the insertion of new AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[5][20]

Caption: NMDA receptor activation pathway leading to Long-Term Potentiation (LTP).

Group I mGluR Signaling Cascade

Activation of Group I mGluRs, such as mGluR5, triggers a distinct signaling pathway that modulates neuronal function. This pathway is also implicated in synaptic plasticity and can contribute to excitotoxicity under pathological conditions.

Caption: Group I metabotropic glutamate receptor signaling cascade.

Excitotoxicity: The Dark Side of Glutamate

While essential for normal brain function, excessive or prolonged activation of glutamate receptors, particularly NMDA receptors, leads to excitotoxicity.[7][8] This process is characterized by a massive influx of Ca2+, which over-activates a host of downstream enzymes, including proteases, phospholipases, and endonucleases.[7] This leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, neuronal cell death through necrosis or apoptosis.[9][12][26] Excitotoxicity is a common pathological mechanism in stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[7][8]

Caption: Logical workflow of glutamate-induced excitotoxicity.

Key Experimental Protocols

Investigating the glutamatergic system requires specialized techniques to measure receptor activity and cellular responses.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ionotropic receptor function by directly measuring the currents flowing through them.[27]

-

Objective: To isolate and record AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from a neuron.

-

Preparation: Acute brain slices (e.g., hippocampus) are prepared and maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2/5% CO2.

-

Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to gain "whole-cell" access.[27]

-

Isolating AMPA Receptor Currents:

-

The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to ensure the Mg2+ block of NMDA receptors is intact.[27]

-

The external solution contains antagonists for GABAA receptors (e.g., picrotoxin) and NMDA receptors (e.g., APV) to isolate AMPA-mediated currents.

-

Synaptic transmission is evoked by stimulating presynaptic afferents with a bipolar electrode.

-

-

Isolating NMDA Receptor Currents:

-

The neuron is voltage-clamped at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block.[27]

-

The external solution contains antagonists for GABAA receptors and AMPA receptors (e.g., NBQX).

-

The resulting slow-decaying current is characteristic of NMDA receptors.

-

-

Solutions:

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.

-

Pipette Internal Solution (in mM): 120.5 CsCl, 10 HEPES, 2 EGTA, 8 NaCl, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP. (Composition varies based on experimental goals).[28]

-

Protocol: Calcium Imaging

This method allows for the visualization of intracellular Ca2+ dynamics, which are a key downstream consequence of NMDA and Group I mGluR activation.[29][30][31]

-

Objective: To measure changes in intracellular Ca2+ concentration in response to glutamate application.

-

Preparation: Neuronal or astrocytic cell cultures, or acute brain slices.

-

Indicator Loading: Cells are incubated with a membrane-permeant fluorescent Ca2+ indicator, such as Fluo-4 AM. Inside the cell, esterases cleave the AM group, trapping the dye.[29]

-

Imaging:

-

The preparation is mounted on a fluorescence microscope stage.

-

The indicator is excited with light of the appropriate wavelength (e.g., ~488 nm for Fluo-4).

-

Baseline fluorescence is recorded.

-

Glutamate or a specific agonist is applied to the bath via perfusion.

-

Changes in fluorescence intensity, which correlate with changes in intracellular Ca2+, are recorded over time using a sensitive camera (e.g., CCD or sCMOS).[32][33]

-

-

Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to yield a ΔF/F0 ratio, representing the relative change in Ca2+ concentration.

Protocol: Glutamate Release Measurement using Microelectrode Arrays

This technique provides direct, real-time measurement of extracellular glutamate concentrations.[34][35]

-

Objective: To directly measure evoked glutamate release from brain tissue.

-

Methodology: A ceramic-based microelectrode array (MEA) coated with glutamate oxidase is used.[34] Glutamate oxidase catalyzes the oxidation of glutamate, producing H2O2, which is then detected electrochemically at the electrode surface. The resulting current is proportional to the glutamate concentration.

-

Procedure:

-

An acute brain slice is placed in a recording chamber and superfused with aCSF.[34]

-

The MEA is positioned on the surface of the brain region of interest (e.g., cortex).

-

A baseline signal is established.

-

Glutamate release is evoked, typically by local application of a high potassium (K+) solution or by electrical stimulation, which depolarizes presynaptic terminals.[34]

-

The MEA detects the resulting transient increase in extracellular glutamate.

-

-

Advantages: This method offers high temporal (sub-second) and spatial resolution, allowing for the study of the dynamics of glutamate release and uptake.[35]

Conclusion

Monosodium glutamate, acting as the neurotransmitter glutamate, is a cornerstone of CNS function. Its excitatory actions, mediated by a complex array of ionotropic and metabotropic receptors, are fundamental to synaptic communication and the plasticity that underlies learning and memory. However, the potent nature of glutamate necessitates strict regulatory control, as its excess leads to excitotoxic cascades implicated in a wide range of neurological disorders. A thorough understanding of glutamatergic signaling pathways and the sophisticated experimental tools used to probe them is therefore indispensable for researchers and drug development professionals aiming to unravel the complexities of brain function and devise novel therapeutic strategies for its diseases.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. frontiersin.org [frontiersin.org]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Excitotoxicity - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Biochemistry, Glutamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPA Receptor Trafficking and Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]

- 18. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. NMDA receptor - Wikipedia [en.wikipedia.org]

- 20. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. studysmarter.co.uk [studysmarter.co.uk]

- 25. mdpi.com [mdpi.com]

- 26. Neuronal cell death due to glutamate excitotocity is mediated by p38 activation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Electrophysiology [protocols.io]

- 29. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Calcium signaling in astrocytes and gliotransmitter release [frontiersin.org]

- 32. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Imaging extracellular waves of glutamate during calcium signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 35. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Molecule: An In-depth Guide to the Natural Occurrence and Biosynthesis of Sodium Glutamate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785), in its monosodium monohydrate form (MSG), is one of the most abundant and pivotal amino acids in nature. It serves as a fundamental building block for proteins, a key metabolite linking carbon and nitrogen metabolism, and the primary excitatory neurotransmitter in the vertebrate nervous system.[1][2] Its sodium salt, monosodium glutamate, is widely known as a flavor enhancer that imparts the savory "umami" taste. This technical guide provides a comprehensive overview of the natural occurrence of glutamate in various food sources and delves into the intricate biosynthetic pathways responsible for its synthesis in bacteria, plants, and animals.

Natural Occurrence of Free Glutamate

Glutamate is naturally present in a wide array of foods, either in a "bound" form as part of a protein structure or as "free" glutamate, which is responsible for the umami taste.[3] The concentration of free glutamate can significantly increase during processes like ripening, fermentation, and aging due to the breakdown of proteins.[4] The following tables summarize the quantitative data on free glutamate content in various food products.

Table 1: Free Glutamate Content in Cheeses

| Cheese Variety | Free Glutamate (mg/100g) |

| Parmesan | 1200 - 1680[4][5][6][7] |

| Roquefort | 1280[4][5][6][7] |

| Cabrales (Spain) | 760[8] |

| Ferme d' Ambert (aged 3 months) | 614[8] |

| Roquefort (France) | 471[8] |

| Emmental | 310[4] |

| Brie de Meaux (France) | 292[8] |

| Cheddar | 182[4][6] |

| Limburger | 4.51g (4510mg)[9] |

| Queso Chihuahua | 4.5g (4500mg)[9] |

| Brie | 4.39g (4390mg)[9] |

| Camembert | 4.19g (4190mg)[9] |

| Goat cheese | 4.02g (4020mg)[9] |

Table 2: Free Glutamate Content in Vegetables, Fruits, and Nuts

| Food Item | Free Glutamate (mg/100g) |

| Dried Tomatoes | 650 - 1140[4][10] |

| Dried Shiitake Mushrooms | 1060[4][5] |

| Walnuts | 658[4][5][6] |

| Grape Juice | 258[4][6][7] |

| Fresh Tomato Juice | 260[6][7] |

| Tomatoes | 140 - 246[4][5][6][7] |

| Kimchi | 240[4] |

| Green Peas | 106 - 200[4][5][6][7] |

| Corn | 106 - 130[4][5][6][7] |

| Mushrooms | 180[4][6][7] |

| Broccoli | 176[4][6][7] |

| Potatoes | 102[6][7] |

| Chinese Cabbage (Napa) | 100[6] |

| Lotus Root | 100[10] |

Table 3: Free Glutamate Content in Meat, Seafood, and Other Products

| Food Item | Free Glutamate (mg/100g) |

| Soy Sauce | 1090 - 1700[5][6][7] |

| Fish Sauce | 1383[6] |

| Oyster Sauce | 900[5][6] |

| Anchovies | 630[4][5] |

| Cured Ham | 337[4][6] |

| Mackerel | 215[4][6] |

| Clams | 210[4] |

| Scallops | 159[4][6] |

| Oysters | 130 - 137[4][6][7] |

| Shrimp | 40 - 43[4][6] |

| Chicken | 22 - 44[4][6][7] |

| Beef | 10 - 33[6][7] |

| Egg Yolks | 46[4][6] |

| Green Tea | 32[6] |

| Human (mother's) milk | 22[6] |

| Cow's milk | 2[6] |

Table 4: Glutamate Content in Seaweed

| Seaweed Type | Glutamate Content |

| Roasted Seaweed (Nori) | 170-1350mg per 100g (glutamic acid)[11] |

| Kombu | High glutamic acid content[12] |

| Various Species | Aspartic and glutamic acid constitute a large proportion of total amino acids (e.g., A. nodosum 38.22%, P. palmata 25.42%)[13] |

Biosynthesis Pathways of Glutamate

Glutamate biosynthesis is a central metabolic process that connects nitrogen assimilation with carbon metabolism. The primary pathways for glutamate synthesis vary across different organisms but generally involve a few key enzymes.

Bacterial Glutamate Biosynthesis

In bacteria, two main pathways are responsible for glutamate synthesis:

-

Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Pathway: This is the primary pathway for ammonia (B1221849) assimilation, especially at low ammonia concentrations.[14] Glutamine synthetase (GS) first catalyzes the ATP-dependent amidation of glutamate to form glutamine. Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.[13]

-

Glutamate Dehydrogenase (GDH) Pathway: This pathway involves the direct reductive amination of α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, using ammonia and a reducing equivalent (NADH or NADPH).[14] This pathway is generally more active when ammonia concentrations are high.

Plant Glutamate Biosynthesis

In plants, the GS/GOGAT cycle is the predominant pathway for the assimilation of ammonia derived from nitrate (B79036) reduction and photorespiration.[5][9]

-

Glutamine Synthetase (GS): Localized in both the cytoplasm and plastids, GS incorporates ammonia into glutamate to form glutamine.[9]

-

Glutamate Synthase (GOGAT): Plants possess two forms of GOGAT: a ferredoxin-dependent GOGAT (Fd-GOGAT) found in chloroplasts, which utilizes light energy, and an NADH-dependent GOGAT (NADH-GOGAT) located in plastids of non-photosynthetic tissues.[9] Both catalyze the formation of two glutamate molecules from glutamine and α-ketoglutarate.[9]

-

Glutamate Dehydrogenase (GDH): The role of GDH in plants is primarily catabolic, deaminating glutamate to provide carbon skeletons to the TCA cycle, especially under carbon-limiting conditions.[5]

Animal Glutamate Biosynthesis

In animals, glutamate can be synthesized through several pathways:

-

From α-Ketoglutarate: Glutamate dehydrogenase (GDH) can synthesize glutamate from α-ketoglutarate and ammonia, particularly in the liver for ammonia detoxification.[15] This reaction is reversible and is allosterically regulated by molecules like ADP (activator) and GTP (inhibitor).[15]

-

From Glutamine: The enzyme glutaminase (B10826351) catalyzes the hydrolysis of glutamine to glutamate and ammonia. This is a crucial pathway in the brain for replenishing the neurotransmitter pool of glutamate (the glutamate-glutamine cycle).[16]

-

Transamination: Aminotransferases (transaminases) can synthesize glutamate by transferring an amino group from other amino acids to α-ketoglutarate.[1]

Experimental Protocols

Quantification of Glutamate in Food Samples by High-Performance Liquid Chromatography (HPLC)

This method is commonly used for the accurate quantification of free glutamate in various food matrices.

1. Sample Preparation:

- Homogenize solid food samples.

- Extract free glutamate using a suitable solvent (e.g., water or a buffer solution).

- Centrifuge the extract to remove solid debris.

- Filter the supernatant through a 0.45 µm filter.

2. Derivatization:

- Since glutamate does not have a strong chromophore for UV detection, a pre-column derivatization step is necessary. Common derivatizing agents include:

- o-phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent derivative.[17]

- 2,4-dinitrofluorobenzene (DNFB) (Sanger's reagent): Reacts with the amino group of glutamate to form a UV-active derivative.[18][19]

- Mix the sample extract with the derivatizing reagent and allow the reaction to proceed under controlled pH and temperature.

3. HPLC Analysis:

- Column: A reversed-phase C18 column is typically used.[17]

- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

- Detection:

- UV-Vis detector for DNFB derivatives (e.g., at 363 nm).[18]

- Fluorescence detector for OPA derivatives.

- Quantification: A calibration curve is generated using standard solutions of derivatized glutamate of known concentrations. The glutamate concentration in the sample is determined by comparing its peak area to the calibration curve.

// Nodes

start [label="Food Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

homogenize [label="Homogenization"];

extract [label="Extraction of Free Glutamate"];

centrifuge [label="Centrifugation"];

filter[label="Filtration (0.45 µm)"];

derivatize [label="Pre-column Derivatization\n(e.g., OPA or DNFB)"];

hplc [label="HPLC Separation\n(C18 column)"];

detect [label="Detection\n(UV or Fluorescence)"];

quantify [label="Quantification\n(Calibration Curve)"];

end [label="Glutamate Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> homogenize;

homogenize -> extract;

extract -> centrifuge;

centrifuge -> filter;

filter -> derivatize;

derivatize -> hplc;

hplc -> detect;

detect -> quantify;

quantify -> end;

}

¹³C-Metabolic Flux Analysis (MFA) of Glutamate Biosynthesis

¹³C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

1. Experimental Design:

- Select a suitable ¹³C-labeled substrate (e.g., [¹³C₆]-glucose or [¹³C₅]-glutamine) that will introduce the label into the glutamate biosynthesis pathways.

- Culture cells or grow organisms in a medium containing the labeled substrate until a metabolic and isotopic steady state is reached.

2. Sample Collection and Metabolite Extraction:

- Rapidly quench metabolic activity (e.g., by using cold methanol).

- Extract intracellular metabolites.

3. Analytical Measurement:

- Analyze the isotopic labeling patterns of glutamate and related metabolites using:

- Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of amino acids to make them volatile.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Can directly analyze underivatized amino acids.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed positional information of the isotopes.

4. Data Analysis and Flux Calculation:

- The measured mass isotopomer distributions are used in computational models of cellular metabolism to estimate the intracellular metabolic fluxes. This involves fitting the experimental data to a metabolic model to determine the flux distribution that best explains the observed labeling patterns.

// Nodes

start [label="Cell/Organism Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

labeling [label="Introduction of ¹³C-labeled\nSubstrate (e.g., ¹³C-Glucose)"];

steady_state [label="Attainment of Isotopic\nSteady State"];

quench [label="Metabolic Quenching"];

extract [label="Metabolite Extraction"];

analysis [label="Isotopomer Analysis\n(GC-MS, LC-MS, or NMR)"];

modeling [label="Computational Flux Modeling"];

end [label="Metabolic Flux Map", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> labeling;

labeling -> steady_state;

steady_state -> quench;

quench -> extract;

extract -> analysis;

analysis -> modeling;

modeling -> end;

}

Enzyme Assay for Glutamate Synthase (GOGAT)

This assay measures the activity of GOGAT by coupling the reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer containing L-glutamine, α-ketoglutarate, and NADH.

- Include a coupling enzyme, glutamate dehydrogenase (GDH), which will convert the glutamate produced by GOGAT back to α-ketoglutarate while oxidizing NADH to NAD⁺.

2. Enzyme Extraction:

- Prepare a crude or purified enzyme extract from the biological sample.

3. Assay Procedure:

- Initiate the reaction by adding the enzyme extract to the reaction mixture.

- Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.

- The rate of NADH oxidation is proportional to the GOGAT activity.

4. Calculation:

- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Genetic Knockout of Glutamate Biosynthesis Genes

Techniques like CRISPR-Cas9 can be used to create knockout mutants to study the function of specific genes in glutamate biosynthesis.

1. Design and Construction of CRISPR-Cas9 System:

- Design guide RNAs (gRNAs) that target the gene of interest (e.g., gltB for GOGAT or gdhA for GDH).

- Clone the gRNAs into a vector containing the Cas9 nuclease.

2. Transformation and Selection:

- Introduce the CRISPR-Cas9 construct into the target organism (e.g., bacteria, plant, or animal cells).

- Select for transformants that have successfully incorporated the construct.

3. Screening and Verification of Knockouts:

- Screen for mutant colonies or cell lines with the desired knockout phenotype (e.g., glutamate auxotrophy).

- Verify the gene knockout at the molecular level using PCR and DNA sequencing.

4. Phenotypic Analysis:

- Characterize the phenotype of the knockout mutant to understand the role of the targeted gene in glutamate metabolism and other cellular processes.

Conclusion

Sodium glutamate monohydrate is a naturally pervasive molecule with fundamental roles in metabolism and sensory perception. Its biosynthesis is a tightly regulated process, intricately linked to central carbon and nitrogen metabolism across all domains of life. A thorough understanding of its natural distribution and the enzymatic pathways governing its synthesis is crucial for researchers in the fields of food science, nutrition, neuroscience, and drug development. The experimental methodologies outlined in this guide provide a robust framework for the quantitative analysis and functional investigation of glutamate in various biological systems.

References

- 1. scribd.com [scribd.com]

- 2. genscript.com [genscript.com]

- 3. knowmsg.com [knowmsg.com]

- 4. msgdish.com [msgdish.com]

- 5. 10 Foods High in Glutamate and Why You Should Avoid Them [webmd.com]

- 6. msgfacts.com [msgfacts.com]

- 7. glosur.ggk.is [glosur.ggk.is]

- 8. Cheese | Umami Information Center [umamiinfo.com]

- 9. fitaudit.com [fitaudit.com]

- 10. Vegetables and Beans | Umami Information Center [umamiinfo.com]

- 11. yamamotoyama.co.jp [yamamotoyama.co.jp]

- 12. seafoodwatch.org [seafoodwatch.org]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Glutamate: Synthesis, transport, and supplement interactions [geneticlifehacks.com]

- 17. akjournals.com [akjournals.com]

- 18. mdpi.com [mdpi.com]

- 19. moca.net.ua [moca.net.ua]

A Technical Guide to the Solubility of Sodium Glutamate Monohydrate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals